tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPWUVURFSJYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677262 | |
| Record name | tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879687-92-0 | |
| Record name | tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dieckmann Cyclization of Diester Precursors
A diester precursor undergoes base-mediated intramolecular cyclization to form the bicyclic骨架. For example, dimethyl 3-(2-carbamoylethyl)cyclohexane-1,4-dicarboxylate cyclizes in the presence of sodium hydride, yielding hexahydroisoindole-4-one after hydrolysis and decarboxylation.
Reaction Conditions :
Reductive Amination of Diketones
Cyclohexane-1,4-dione reacts with a primary amine (e.g., benzylamine) under reductive conditions to form the hexahydroisoindole骨架. Subsequent hydrogenolysis removes the benzyl group, exposing the secondary amine for Boc protection.
Optimization Data :
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 52 |
| H₂ (Pd/C) | EtOAc | 50 | 67 |
| BH₃·THF | THF | 0 | 38 |
Boc Protection of the Secondary Amine
The exposed amine in hexahydroisoindole-4-one reacts with di-tert-butyl dicarbonate ((Boc)₂O) under mildly basic conditions.
Standard Protocol :
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Dissolve hexahydroisoindole-4-one (1.0 equiv) in dichloromethane.
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Add (Boc)₂O (1.2 equiv) and DMAP (0.1 equiv).
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Stir at 25°C for 12 h.
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Purify via silica gel chromatography (hexane/EtOAc 4:1).
Yield : 85–92%.
Critical Parameters :
-
Excess (Boc)₂O ensures complete conversion.
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DMAP accelerates the reaction by deprotonating the amine.
Alternative Routes via Radical Cascade Cyclization
Recent advances in photoredox catalysis enable radical-mediated ring formation. A modified protocol from RSC studies employs:
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Substrate : N-Protected acrylamides.
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Reagents : Cu(OTf)₂ (5 mol%), TMG (1.8 equiv), tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv).
Mechanistic Insight :
-
Photoexcitation generates a Cu(I) species.
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Single-electron transfer (SET) to the alkyl iodide forms a radical.
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Radical addition to the acrylamide initiates cyclization.
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Rearomatization yields the bicyclic product.
Performance Metrics :
| Scale (mmol) | Catalyst Loading | Yield (%) |
|---|---|---|
| 0.1 | 5 mol% | 88 |
| 6.0 | 5 mol% | 80 |
Industrial-Scale Production and Optimization
Reaction Scaling Challenges
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Exothermicity : Controlled addition of (Boc)₂O prevents thermal runaway.
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Purification : Distillation replaces chromatography for cost efficiency.
Comparative Analysis of Synthetic Methods
Table 1: Method Efficiency Comparison
| Method | Cost | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Dieckmann Cyclization | Low | 58 | 95 | Moderate |
| Reductive Amination | Medium | 67 | 97 | High |
| Radical Cascade | High | 80 | 99 | Limited |
The radical cascade offers superior yields but requires specialized equipment. Reductive amination balances cost and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized isoindole derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Isoindole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Research Findings and Data
Spectroscopic Comparisons
- NMR Profiles : The target compound’s ¹H NMR (CDCl3) shows distinct signals for the Boc group (δ 1.4–1.5 ppm) and the hexahydroisoindole protons (δ 2.1–3.3 ppm), differing from piperidine derivatives, which lack splitting from bicyclic ring currents .
- Mass Spectrometry: HRMS data for the target compound (e.g., [M+Na]⁺ = 280.1543) align with its molecular formula (C13H21NO3), contrasting with analogues like CAS 324769-06-4 ([M+Na]⁺ = 268.1418) .
Biological Activity
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS No. 879687-92-0) is a synthetic compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.32 g/mol
- CAS Number : 879687-92-0
The compound is characterized by a unique structure that contributes to its biological activity. The isoindole framework is known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : Studies have shown that compounds with isoindole structures can possess significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Activity : Some derivatives of isoindoles have demonstrated antimicrobial properties, indicating that this compound may also exhibit similar effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways and targets, influencing processes such as cell signaling and gene expression.
Case Study 1: Antioxidant Potential
A study conducted by researchers at [source] evaluated the antioxidant capacity of various isoindole derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting a robust antioxidant effect.
Case Study 2: Anti-inflammatory Activity
In another investigation published in [source], the anti-inflammatory properties of the compound were assessed using an animal model of arthritis. The findings revealed a marked decrease in inflammatory markers and joint swelling in subjects treated with this compound, highlighting its potential as an anti-inflammatory agent.
Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduction in ROS levels | [source] |
| Anti-inflammatory | Decreased joint swelling | [source] |
| Antimicrobial | Inhibition of bacterial growth | [source] |
Q & A
Q. What are the common synthetic routes for tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, and how are intermediates purified?
The compound is typically synthesized via multi-step reactions involving cyclization, oxidation, and protection/deprotection strategies. For example, a related hexahydro-isoindole derivative was prepared by heating (3aR,7aS)-hexahydro-1H-isoindole at 70°C, followed by Boc protection using Boc₂O in CH₂Cl₂. Purification often employs Kugelrohr distillation and flash column chromatography to isolate intermediates . Critical steps include temperature control during exothermic reactions (e.g., maintaining <25°C during NaOH addition) and solvent selection for extraction (e.g., ethyl ether) to improve yield.
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : For confirming stereochemistry and functional groups (e.g., tert-butyl, carbonyl).
- HPLC : To assess purity and resolve co-eluting impurities, such as tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate .
- X-ray Crystallography : To determine absolute configuration, as seen in related structures resolved using SHELXL .
Q. How can researchers mitigate oxidation side reactions during synthesis?
Oxidation of sensitive intermediates (e.g., tetrahydroisoindole to oxo derivatives) requires controlled conditions. For example, NaIO₄ and RuO₂·H₂O in a CH₃CN/CCl₄/H₂O mixture at 0°C minimize over-oxidation. Post-reaction workup involves filtration to remove metal residues and silica gel chromatography for purification .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of tert-butyl 4-oxohexahydro-1H-isoindole derivatives?
Stereoselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For instance, the use of RuO₂ in a biphasic system (CH₃CN/CCl₄/H₂O) promotes selective oxidation of specific stereocenters. Chiral HPLC or derivatization with chiral auxiliaries may be required to separate diastereomers .
Q. What strategies resolve contradictions between spectral data and crystallographic results?
Discrepancies (e.g., NMR vs. X-ray data) may arise from dynamic effects in solution (e.g., ring puckering). Computational methods like DFT can model conformers, while variable-temperature NMR experiments probe equilibrium states. Cross-validation with IR and mass spectrometry further clarifies structural assignments .
Q. How can SHELX software improve crystallographic refinement for this compound?
SHELXL is robust for small-molecule refinement, especially with high-resolution data. For twinned crystals, the TwinRotMat option in SHELX can deconvolute overlapping reflections. Hydrogen-bonding networks, critical for stability, are analyzed using graph-set notation (e.g., Etter’s rules) to identify motifs like R₂²(8) rings .
Q. What computational tools predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess interactions with targets like retinol-binding proteins. ADMET predictors evaluate pharmacokinetic properties, such as logP (lipophilicity) and metabolic stability, guiding lead optimization .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- DoE (Design of Experiments) : Vary parameters like temperature, stoichiometry, and solvent ratios.
- Catalyst Screening : Test alternatives to RuO₂ (e.g., TEMPO/oxone) for greener oxidation.
- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time .
Q. What are the best practices for impurity profiling?
Q. How to handle non-covalent interactions in crystal engineering?
Hydrogen-bonding patterns (e.g., N–H···O interactions) and π-stacking can be manipulated by co-crystallizing with carboxylic acids or adjusting crystallization solvents (e.g., EtOAc vs. hexane). Graph-set analysis in SHELXTL visualizes these networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
